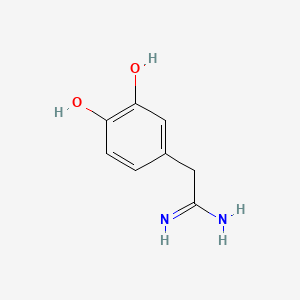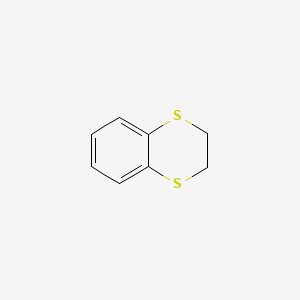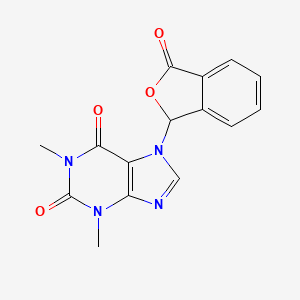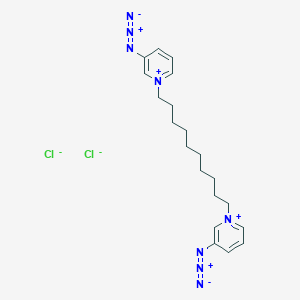
Bis(3-azidopyridinium)-1,10-decane perchlorate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(3-azidopyridinium)-1,10-decane perchlorate is an organic molecular entity.
Scientific Research Applications
Catalytic Applications
- Synthesis of Biscoumarins and Bisindoles : Poly(4-vinylpyridinium) perchlorate has been utilized as an efficient catalyst in the synthesis of biscoumarins and bisindoles, demonstrating high yields and environmentally friendly conditions (Shirini, Esmaeeli-Ranjbar, & Seddighi, 2014).
Material Science
Synthesis of Nonisocyanate Poly(ester urethanes) : Research has explored an environment-friendly route to synthesize nonisocyanate based poly(ester urethanes) using renewable materials/resources, where 1,10-bis(hydroxyethyloxycarbonylamino)decane plays a key role (Wang, Zhang, Zhang, Tan, & Fong, 2016).
Molecular Modeling of Pyridinium-Based Ionic Liquids : Studies have been conducted on pyridinium-based ionic liquids, combining experimental and molecular dynamics methods to analyze their dynamic and thermodynamic properties (Cadena, Zhao, Snurr, & Maginn, 2006).
Organic Chemistry
Oxidation of Organic Compounds : Bis(1-Benzyl-3,5,7-Triaza-1-Azoniatricyclo[3.3.1.13,7] Decane) Peroxodisulfate has been used as a mild and efficient oxidizer for converting hydroxyl compounds to carbonyl compounds under specific conditions (Wu Minghu, Yang Gui-chun, & Chen Zuxing, 2000).
Antifungal Activity of Gemini Pyridinium Salts : Gemini 3-hydroxy- and 3-hydroxymethylpyridinium salts have been synthesized and tested for their antifungal activities against selected species of microfungi (Komasa, Winkiel, Kwaśniewska-Sip, & Cofta, 2018).
Coordination Chemistry
Copper(II) Complexes : The coordination chemistry of bis(amido)cyclodiphosph(III)azanes with Copper(II) has been extensively studied, revealing diverse applications in the field of inorganic chemistry (Stahl, 2000).
Diruthenium Complexes : Studies on diruthenium complexes bridged by bis-bidentate 1,4-bis(2-phenolato)-1,4-diazabutadiene have been conducted to understand their redox properties and spin locations (Kar, Sarkar, Ghumaan, Leboschka, Fiedler, Kaim, & Lahiri, 2007).
properties
Product Name |
Bis(3-azidopyridinium)-1,10-decane perchlorate |
|---|---|
Molecular Formula |
C20H28Cl2N8 |
Molecular Weight |
451.4 g/mol |
IUPAC Name |
3-azido-1-[10-(3-azidopyridin-1-ium-1-yl)decyl]pyridin-1-ium;dichloride |
InChI |
InChI=1S/C20H28N8.2ClH/c21-25-23-19-11-9-15-27(17-19)13-7-5-3-1-2-4-6-8-14-28-16-10-12-20(18-28)24-26-22;;/h9-12,15-18H,1-8,13-14H2;2*1H/q+2;;/p-2 |
InChI Key |
KVRMFYJZXMVCOK-UHFFFAOYSA-L |
SMILES |
C1=CC(=C[N+](=C1)CCCCCCCCCC[N+]2=CC=CC(=C2)N=[N+]=[N-])N=[N+]=[N-].[Cl-].[Cl-] |
Canonical SMILES |
C1=CC(=C[N+](=C1)CCCCCCCCCC[N+]2=CC=CC(=C2)N=[N+]=[N-])N=[N+]=[N-].[Cl-].[Cl-] |
synonyms |
BAPDD bis(3-azidopyridinium)-1,10-decane bis(3-azidopyridinium)-1,10-decane diiodide bis(3-azidopyridinium)-1,10-decane perchlorate |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(4-hydroxycyclohexanecarbonyl)-3,6,7,11b-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4-one](/img/structure/B1209103.png)
![(4R,6R)-6-[2-[(1S,2S,8aR)-2-methyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]ethyl]-4-hydroxyoxan-2-one](/img/structure/B1209104.png)


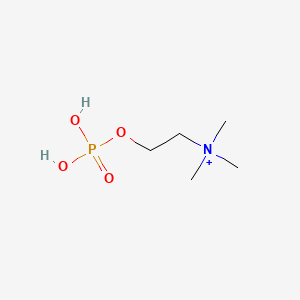

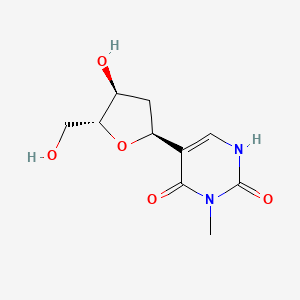



![Benzo[c]thiophene](/img/structure/B1209120.png)
